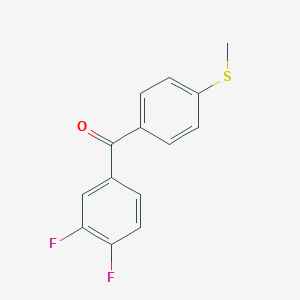

3,4-Difluoro-4'-(methylthio)benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2OS/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMGNMYXPCWKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374271 | |

| Record name | 3,4-Difluoro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197439-06-8 | |

| Record name | 3,4-Difluoro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Difluoro 4 Methylthio Benzophenone

Retrosynthetic Disconnections and Strategic Planning for Target Molecule Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic route to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 3,4-Difluoro-4'-(methylthio)benzophenone, the most logical disconnection is the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This disconnection is based on the well-established Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for the formation of aryl ketones.

Two primary retrosynthetic disconnections are considered:

Disconnection A: Cleavage of the bond between the carbonyl carbon and the 3,4-difluorophenyl ring. This leads to two precursor molecules: 3,4-difluorobenzoyl chloride (an acylating agent) and thioanisole (the nucleophilic aromatic ring).

Disconnection B: Cleavage of the bond between the carbonyl carbon and the 4-(methylthio)phenyl ring. This would require 4-(methylthio)benzoyl chloride and 1,2-difluorobenzene.

Strategically, Disconnection A is often preferred. Thioanisole is an activated aromatic ring towards electrophilic substitution, with the methylthio group being an ortho-, para-directing group. This inherent regioselectivity favors the formation of the desired 4'-substituted product. Conversely, in Disconnection B, the Friedel-Crafts acylation of 1,2-difluorobenzene would be less regioselective and potentially lead to a mixture of isomers, complicating the purification process. Therefore, the synthetic strategy will focus on the pathway outlined by Disconnection A.

Synthesis of Fluorinated Aromatic Precursors

The successful synthesis of the target molecule relies on the efficient preparation of the fluorinated aromatic precursor, specifically 3,4-difluorobenzoyl chloride.

The synthesis of 3,4-difluorinated benzene (B151609) derivatives can be achieved through various methods. A common starting material is 1,2-difluorobenzene. One plausible route to a key intermediate, 3,4-difluorobenzoic acid, involves the electrophilic substitution of 1,2-difluorobenzene. However, direct carboxylation can be challenging. A more controlled approach often involves initial functionalization followed by conversion to the carboxylic acid. For instance, Friedel-Crafts acylation of 1,2-difluorobenzene followed by oxidation of the resulting ketone can yield the desired benzoic acid.

Alternatively, halogenation of 1,2-difluorobenzene can introduce a handle for subsequent transformations. For example, bromination of 1,2-difluorobenzene can yield 1-bromo-3,4-difluorobenzene. This can then be converted to the Grignard reagent and carboxylated using carbon dioxide to produce 3,4-difluorobenzoic acid.

A summary of a potential synthetic route to 3,4-difluorobenzoic acid is presented in the table below.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 1,2-Difluorobenzene | Br2, FeBr3 | 1-Bromo-3,4-difluorobenzene |

| 2 | 1-Bromo-3,4-difluorobenzene | Mg, THF | 3,4-Difluorophenylmagnesium bromide |

| 3 | 3,4-Difluorophenylmagnesium bromide | 1. CO2, 2. H3O+ | 3,4-Difluorobenzoic acid |

Once 3,4-difluorobenzoic acid is obtained, it can be readily converted to the more reactive 3,4-difluorobenzoyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Regioselectivity is a critical aspect when dealing with substituted aromatic rings. In the context of synthesizing the 3,4-difluorinated precursor, the directing effects of the fluorine substituents on 1,2-difluorobenzene must be considered for any electrophilic substitution reaction. Fluorine is an ortho-, para-directing group, but it is also deactivating. The interplay of the two fluorine atoms will influence the position of incoming electrophiles.

For the Friedel-Crafts acylation step in the final assembly of the target molecule, the regioselectivity is governed by the substituent on the other aromatic ring, the methylthio group, as discussed in the next section.

Introduction of the Methylthio Moiety

The 4'-(methylthio)phenyl portion of the target molecule is derived from a precursor containing a methylthio (-SCH3) group.

The formation of the carbon-sulfur bond in thioanisole and its derivatives can be accomplished through several reliable methods. A common and straightforward approach is the nucleophilic substitution of a suitable leaving group on a benzene ring with a sulfur nucleophile. For the synthesis of thioanisole, thiophenol can be deprotonated with a base, such as sodium hydroxide, to form the thiophenolate anion, which then acts as a potent nucleophile to displace a methylating agent like methyl iodide.

Alternative strategies for C-S bond formation include metal-catalyzed cross-coupling reactions, which have gained prominence for their efficiency and functional group tolerance. For instance, palladium- or copper-catalyzed coupling of an aryl halide with a thiol or its salt can provide the corresponding thioether.

The primary precursor for the synthesis of the 4'-(methylthio)phenyl moiety is thioanisole. The synthesis of thioanisole itself starts from thiophenol.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Thiophenol | NaOH, H2O | Sodium thiophenolate |

| 2 | Sodium thiophenolate | CH3I | Thioanisole |

With thioanisole in hand, the final key step is the Friedel-Crafts acylation with 3,4-difluorobenzoyl chloride. The methylthio group (-SCH3) is a moderately activating and ortho-, para-directing group for electrophilic aromatic substitution. The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions. Therefore, the acylation of thioanisole with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), is expected to yield the desired this compound with high regioselectivity. alexandonian.com

Synthesis of 3,4-Difluorobenzoyl Chloride: 1,2-Difluorobenzene → 1-Bromo-3,4-difluorobenzene → 3,4-Difluorophenylmagnesium bromide → 3,4-Difluorobenzoic acid → 3,4-Difluorobenzoyl chloride

Synthesis of Thioanisole: Thiophenol → Sodium thiophenolate → Thioanisole

Final Assembly: 3,4-Difluorobenzoyl chloride + Thioanisole --(AlCl3)--> this compound

Construction of the Benzophenone (B1666685) Ketone Linkage

The formation of the diaryl ketone is the pivotal step in the synthesis of this compound. Several robust methods are available for this transformation, each with its own set of advantages and limitations.

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aromatic ketones. sigmaaldrich.comorganic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.comnih.gov

For the synthesis of this compound, this would typically involve the reaction of thioanisole with 3,4-difluorobenzoyl chloride. The methylthio group (-SCH3) on thioanisole is an ortho-, para-directing group, leading to the desired para-substituted product.

The reaction mechanism commences with the formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride, which generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of thioanisole, followed by deprotonation to restore aromaticity and yield the final ketone product. sigmaaldrich.com

Typical Reaction Conditions for Friedel-Crafts Acylation:

| Parameter | Condition |

| Acylating Agent | 3,4-Difluorobenzoyl chloride |

| Substrate | Thioanisole |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂ |

| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Carbon disulfide (CS₂) |

| Temperature | 0 °C to room temperature |

While effective, traditional Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste streams upon aqueous workup. ruc.dk

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, which can be adapted for the synthesis of diaryl ketones. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. organic-synthesis.comtcichemicals.commdpi.com

To synthesize this compound via a Suzuki-Miyaura coupling, one possible route would involve the reaction of 4-(methylthio)phenylboronic acid with 3,4-difluorobenzoyl chloride. The reaction proceeds through a catalytic cycle involving oxidative addition of the acyl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to furnish the ketone and regenerate the catalyst. tcichemicals.com

Representative Catalytic System for Suzuki-Miyaura Coupling:

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF) |

This methodology offers the advantage of milder reaction conditions and a broader functional group tolerance compared to Friedel-Crafts acylation. mdpi.comnih.gov

Organometallic reagents, such as Grignard reagents (organomagnesium halides), are potent nucleophiles widely used in the formation of carbon-carbon bonds. sigmaaldrich.comrsc.org The synthesis of this compound can be envisioned through the reaction of a Grignard reagent derived from a suitable aryl halide with an appropriate electrophile.

One plausible route involves the preparation of a Grignard reagent from 4-bromothioanisole and its subsequent reaction with 3,4-difluorobenzaldehyde. This would yield a secondary alcohol, which can then be oxidized to the desired benzophenone using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Alternatively, the Grignard reagent can react with 3,4-difluorobenzoyl chloride, although this can sometimes lead to the formation of tertiary alcohol byproducts if the reaction is not carefully controlled. The use of tetrahydrofuran (THF) as a solvent is often crucial for the successful formation of Grignard reagents from aryl bromides. rsc.org

General Steps for Grignard-based Synthesis:

Formation of Grignard Reagent: Reaction of 4-bromothioanisole with magnesium turnings in dry THF.

Reaction with Electrophile: Addition of 3,4-difluorobenzaldehyde to the Grignard reagent.

Oxidation: Conversion of the resulting secondary alcohol to the ketone.

Total Synthesis and Optimization of Reaction Conditions

A complete synthetic route to this compound would involve the preparation of the necessary starting materials followed by the key ketone-forming step. For instance, a Friedel-Crafts approach would necessitate the availability of 3,4-difluorobenzoyl chloride and thioanisole.

Optimization of the reaction conditions is critical to maximize the yield and purity of the final product while minimizing side reactions. Key parameters for optimization include:

Catalyst Selection and Loading: For Friedel-Crafts reactions, screening different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and their molar equivalents can significantly impact the reaction efficiency. In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of reaction intermediates. For example, in Friedel-Crafts acylations, solvents like 1,2-dichloroethane (DCE) have been shown to be effective. researchgate.net

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without promoting decomposition or side reactions.

Reactant Stoichiometry: Adjusting the ratio of the reactants can help to drive the reaction to completion and minimize the formation of byproducts.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal reaction conditions.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. wordpress.com Key considerations include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org Addition and rearrangement reactions generally have high atom economy, while substitution and elimination reactions are less efficient. rsc.org For the synthesis of the target benzophenone, catalytic methods like cross-coupling reactions tend to have better atom economy than classical methods that use stoichiometric reagents.

Use of Greener Solvents: Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. The development of greener alternatives is a key focus of green chemistry. Ionic liquids and deep eutectic solvents (DES) have emerged as promising "green" solvent and catalyst systems for Friedel-Crafts acylations. ruc.dkrsc.orgresearchgate.netbombaytechnologist.in For example, a deep eutectic solvent composed of choline chloride and zinc chloride can act as both the catalyst and the reaction medium, offering high yields and the potential for recycling. ruc.dkrsc.orgresearchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can be recycled and reused, reducing waste generation. ruc.dk Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate Friedel-Crafts acylations, often leading to higher yields in shorter times. ruc.dk

By integrating these principles into the design of the synthetic route, the production of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformative Chemistry of 3,4 Difluoro 4 Methylthio Benzophenone

Reactivity of the Methylthio Group

The sulfur atom in the methylthio group serves as a versatile center for a range of chemical reactions, including oxidation, nucleophilic substitution, and radical processes.

Oxidative Transformations to Sulfoxides and Sulfones

The thioether linkage in 3,4-Difluoro-4'-(methylthio)benzophenone is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations represent a change in the oxidation state of the sulfur atom. The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established process in organic chemistry. msu.edu This progression involves the addition of one and then a second oxygen atom to the sulfur, altering the electronic properties and steric profile of the molecule.

Sulfoxides : Oxidation of the methylthio group to a sulfoxide introduces a chiral center at the sulfur atom, provided the two organic substituents are different. msu.edu The resulting sulfoxide possesses a pyramidal geometry. msu.edu These sulfoxides are valuable intermediates in organic synthesis. For instance, aromatic sulfoxides can undergo a Pummerer-type reaction, which allows for the functionalization of the aromatic ring. acs.org

Sulfones : Further oxidation of the sulfoxide leads to the formation of a sulfone. The sulfone group is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring to which it is attached.

| Transformation | Product | Key Features |

| Oxidation | 3,4-Difluoro-4'-(methylsulfinyl)benzophenone (Sulfoxide) | Introduction of a chiral center at sulfur. msu.edu |

| Further Oxidation | 3,4-Difluoro-4'-(methylsulfonyl)benzophenone (Sulfone) | Strong electron-withdrawing sulfonyl group. |

Nucleophilic Substitution Reactions at Sulfur

The sulfur atom in thioethers is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. msu.edu This reactivity is a fundamental property of sulfur compounds. msu.edu While less common than reactions at carbon, nucleophilic substitution at a tetracoordinate sulfur atom, as found in sulfonyl halides, has been studied. rsc.orgnih.gov The mechanism of these reactions can vary, proceeding through either a concerted SN2-type displacement or an addition-elimination pathway, depending on the nature of the nucleophile and the substrate. nih.gov For instance, the reaction of benzenesulfonyl halides with various nucleophiles demonstrates that the mobility of the leaving group is dependent on the pKa of the incoming nucleophile. rsc.org

Radical Reactions Involving the Thioether Moiety

The interaction of photoexcited benzophenone (B1666685) with thioethers can lead to the formation of radical species. osti.gov In these reactions, the triplet state of benzophenone interacts with the sulfur atom of the thioether. osti.gov This interaction can result in either quenching of the excited state or hydrogen abstraction, leading to the formation of a ketyl radical and a sulfur-centered radical. The efficiency of radical formation versus quenching is influenced by the solvent polarity and the structure of the thioether. osti.gov

Transformations Involving the Fluorinated Aromatic Ring

The two fluorine atoms on one of the aromatic rings of this compound activate the ring towards certain types of substitution reactions while deactivating it towards others.

Electrophilic Aromatic Substitution Pathways

Generally, the fluorine atoms are deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing inductive effect. Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, typically proceed more slowly on fluorinated benzene (B151609) rings compared to unsubstituted benzene. youtube.com The incoming electrophile will be directed to positions ortho or para to the activating methylthio group on the other ring, and to the meta position relative to the deactivating fluorine atoms. However, the presence of multiple deactivating fluorine atoms on one ring makes electrophilic substitution on that ring significantly less favorable.

Nucleophilic Aromatic Substitution with Activated Fluorine Centers

The electron-withdrawing nature of the fluorine atoms and the benzoyl group activates the fluorinated aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur.

The positions of the fluorine atoms at the 3- and 4-positions are significant. The fluorine at the 4-position (para to the carbonyl group) is particularly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the carbonyl group. libretexts.orglibretexts.org The fluorine at the 3-position (meta to the carbonyl group) is less activated as this resonance stabilization is not possible. libretexts.org A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the activated fluorine atoms. nih.gov

| Reaction Type | Reactivity of Fluorinated Ring | Key Factors |

| Electrophilic Aromatic Substitution | Deactivated | Electron-withdrawing nature of fluorine atoms. youtube.com |

| Nucleophilic Aromatic Substitution | Activated | Electron-withdrawing fluorine atoms and carbonyl group stabilize the Meisenheimer intermediate. nih.govlibretexts.orglibretexts.org The fluorine at the 4-position is more reactive than the one at the 3-position. libretexts.org |

Reactivity of the Ketone Carbonyl Group

The carbonyl group is a primary site for a variety of chemical transformations in benzophenones. These typically include reductions, nucleophilic additions, and condensation reactions.

Reduction Reactions to Alcohols

The reduction of the ketone in benzophenones to a secondary alcohol (a benzhydrol) is a fundamental transformation. Common reducing agents like sodium borohydride (B1222165) are often employed for this purpose. zenodo.orgrsc.orgreddit.com In a typical procedure, the ketone is treated with the reducing agent in a suitable alcoholic solvent. zenodo.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the more polar alcohol product. zenodo.orgrsc.org

However, no specific studies detailing the reduction of this compound to the corresponding (3,4-difluorophenyl)(4-(methylthio)phenyl)methanol have been found in the surveyed literature. While the reaction is chemically plausible, the specific conditions, reaction kinetics, and yield for this particular substrate are not documented.

Addition Reactions of Nucleophiles

The electrophilic carbonyl carbon of benzophenones is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (like Grignard reagents) and heteroatomic nucleophiles. youtube.comyoutube.com These reactions are crucial for building molecular complexity. The reactivity of the ketone is influenced by the electronic nature of the substituents on the phenyl rings. nih.gov

For this compound, the difluorinated ring would enhance the electrophilicity of the carbonyl carbon, while the methylthio-substituted ring would have a deactivating, electron-donating effect. The interplay of these opposing electronic influences would be of significant interest. Despite this, there is no specific published research that describes the addition of nucleophiles to this compound.

Condensation Reactions and Heterocycle Formation

Benzophenones can undergo condensation reactions with various reagents to form new carbon-carbon or carbon-nitrogen double bonds, often leading to the synthesis of heterocyclic structures. For instance, reaction with thiosemicarbazide (B42300) can form a thiosemicarbazone, which can be a precursor to thiazole (B1198619) derivatives. nih.gov

The synthesis of complex heterocyclic systems is a common application for benzophenone scaffolds. nih.govnih.gov However, the scientific literature lacks specific examples of condensation reactions or heterocycle formations starting from this compound.

Rearrangement Reactions and Fragmentations

Rearrangement reactions, such as the Baeyer-Villiger oxidation, can transform ketones into esters. The migratory aptitude of the substituted phenyl groups would be a key determinant in the outcome of such a reaction. Similarly, specific fragmentation pathways can be initiated under various conditions, such as mass spectrometry.

No studies have been identified that investigate or report on the rearrangement or fragmentation behavior of this compound.

Chemo- and Regioselective Transformations of Polyfunctionalized Systems

The title compound possesses multiple functional groups: a ketone, two C-F bonds, and a methylthio group. This polyfunctionality presents opportunities for chemo- and regioselective transformations, where one functional group reacts in preference to others. For example, selective oxidation of the sulfide (B99878) to a sulfoxide or sulfone, or nucleophilic aromatic substitution of one of the fluorine atoms, are theoretically possible.

A thorough search of chemical literature and patents did not yield any studies focused on the chemo- or regioselective transformations of this compound. The exploration of selective reactions on this substrate remains an open area for chemical research.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available, detailed spectroscopic data for the compound this compound. Despite its availability from various chemical suppliers, primary research articles containing a full structural elucidation and the corresponding raw spectroscopic data—specifically Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra—could not be located.

The requested article, intended to focus on the "Spectroscopic Characterization and Structural Elucidation of this compound," requires specific, experimentally determined data for each outlined section. This includes detailed analysis of:

¹H NMR: Chemical shifts and coupling constants for aromatic and aliphatic protons.

¹³C NMR: Chemical shifts for the complete carbon skeleton.

¹⁹F NMR: Chemical shifts and coupling patterns for the distinct fluorine environments.

Two-Dimensional NMR: Data from techniques such as COSY, HSQC, HMBC, ROESY, and HOESY to establish connectivity and spatial relationships.

FT-IR: Wavenumbers and assignments for key functional group vibrations.

Without access to a peer-reviewed publication detailing the synthesis and characterization of this specific molecule, or a public spectral database entry, the generation of a scientifically accurate and thorough article as per the requested outline is not possible. The creation of such content would necessitate speculation or the use of generalized data from analogous compounds, which would not adhere to the strict requirement of focusing solely on this compound.

Therefore, the detailed research findings and data tables required to populate the specified article structure are not available in the public domain at this time.

Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro 4 Methylthio Benzophenone

Vibrational Spectroscopy

Raman Spectroscopy (FT-Raman) for Vibrational Modes

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to 3,4-Difluoro-4'-(methylthio)benzophenone, it would provide a detailed fingerprint of the molecular structure, revealing information about the stretching and bending of specific bonds.

Key vibrational modes expected for this compound would include:

C=O Stretch: A strong, characteristic peak for the benzophenone (B1666685) carbonyl group, typically appearing in the 1630-1680 cm⁻¹ region.

C-F Stretching: Vibrations associated with the carbon-fluorine bonds on the difluorinated phenyl ring.

S-CH₃ Vibrations: Stretching and bending modes of the methylthio group.

Aromatic C-C Stretching: Multiple bands corresponding to the vibrations of the two phenyl rings.

C-S Stretching: A weaker band indicating the bond between the phenyl ring and the sulfur atom.

Prospective FT-Raman Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Carbonyl (C=O) Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1400 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The extended conjugation in the benzophenone system would influence the wavelength of these absorptions.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are characteristically observed in molecules containing heteroatoms with lone pairs.

The solvent used for the analysis can influence the position of these absorption maxima (λmax).

Prospective UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200 - 300 | High |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments.

For this compound (C₁₄H₁₀F₂OS), the expected monoisotopic mass would be approximately 264.04 g/mol . HRMS would be able to confirm this with a high degree of accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. For this specific molecule, characteristic fragments would be expected from the loss of the difluorophenyl and methylthiophenyl moieties.

Prospective HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [C₇H₄F₂O]⁺ | Difluorobenzoyl cation | 141.02 |

| [C₇H₅S]⁺ | Methylthiophenyl cation | 121.01 |

| [C₆H₄F₂]⁺ | Difluorophenyl cation | 114.02 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on:

Molecular Conformation: The dihedral angles between the two phenyl rings and the carbonyl plane.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as C-H···F, C-H···O, or π-π stacking interactions, which govern the crystal packing.

Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.

This data is crucial for understanding the molecule's solid-state properties and for computational modeling studies.

Prospective Crystallographic Data for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Precise angles between bonded atoms |

Advanced Computational and Theoretical Studies of 3,4 Difluoro 4 Methylthio Benzophenone

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-Difluoro-4'-(methylthio)benzophenone, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry. This involves calculating the molecule's energy at various atomic arrangements and identifying the geometry with the minimum energy. Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral angles. These calculations provide foundational data for understanding the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comlibretexts.orgyoutube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, FMO analysis would predict its reactivity in various chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form. For this compound, NBO analysis would reveal the nature of the bonds between its constituent atoms and quantify the extent of electron delocalization from filled orbitals to empty orbitals. This information is vital for understanding the molecule's stability and the electronic effects of its substituent groups.

Molecular Electrostatic Potential (MEP) Surface Analysis for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the regions of a molecule that are rich or poor in electrons. For this compound, the MEP surface would show areas of negative potential (in red) that are susceptible to electrophilic attack and regions of positive potential (in blue) that are prone to nucleophilic attack. This analysis is instrumental in predicting how the molecule will interact with other chemical species.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in this compound. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecule's structure.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's bonds.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This helps in understanding the molecule's electronic structure and color.

Reaction Mechanism Elucidation and Transition State Calculations

Theoretical calculations can be employed to study the mechanisms of chemical reactions involving this compound. This involves identifying the transition states, which are the highest energy points along the reaction pathway, and calculating their energies. This information provides insights into the feasibility and kinetics of a reaction. For instance, the synthesis of this compound via a Suzuki-Miyaura reaction could be modeled to understand the role of the catalyst and the reaction intermediates. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, it is important to identify the most stable conformers. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time at a given temperature. These simulations can reveal how the molecule's conformation changes and how it interacts with its environment, such as a solvent.

Quantum Chemical Insights into Electronic Effects of Fluorine and Methylthio Substituents

The fluorine atoms at the 3 and 4 positions of one phenyl ring primarily exert a strong electron-withdrawing inductive effect (σ-withdrawal) due to fluorine's high electronegativity. nih.gov This effect leads to a general polarization of the sigma bonds, drawing electron density away from the aromatic ring and towards the fluorine atoms. Concurrently, fluorine can also exhibit a weaker, opposing mesomeric effect (+M) by donating lone pair electron density to the π-system of the ring. However, in poly-fluorinated systems, the inductive effect is generally dominant. nih.gov This strong inductive pull of electrons by the two fluorine atoms is expected to lower the energy of the molecular orbitals, particularly those localized on the difluorinated phenyl ring.

On the other phenyl ring, the 4'-(methylthio) group introduces a combination of inductive and mesomeric effects. The sulfur atom is more electronegative than carbon, leading to a mild inductive withdrawal of electron density. However, more significantly, the sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a pronounced electron-donating mesomeric effect (+M). This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) and enhances the electron density of the attached phenyl ring.

The interplay of these substituent effects is critical in defining the electronic characteristics of the entire molecule. The electron-donating methylthio group and the electron-withdrawing difluoro groups create a "push-pull" system across the benzophenone (B1666685) core. This electronic asymmetry influences the dipole moment of the molecule and is expected to have a significant impact on its photophysical properties. chemrxiv.orgchemrxiv.org

Computational models, such as those performed on similar substituted benzophenones, suggest that the HOMO is likely to be localized on the electron-rich 4'-(methylthio)phenyl moiety, while the lowest unoccupied molecular orbital (LUMO) would be more concentrated on the electron-deficient 3,4-difluorophenyl ring and the central carbonyl group. scialert.net This separation of the frontier molecular orbitals is a key characteristic of push-pull systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic absorption spectra and chemical reactivity. It is anticipated that the combined effects of the substituents in this compound would lead to a smaller HOMO-LUMO gap compared to unsubstituted benzophenone.

The following table provides a qualitative summary of the expected electronic effects of the substituents based on general principles of physical organic chemistry and findings from computational studies on related molecules.

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Electronic Effect on the Ring |

| Fluorine | 3, 4 | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Net Electron-Withdrawing |

| Methylthio | 4' | Weakly Electron-Withdrawing (-I) | Strongly Electron-Donating (+M) | Net Electron-Donating |

Detailed computational analyses, such as Natural Bond Orbital (NBO) analysis, on analogous molecules further elucidate these electronic interactions by quantifying the charge transfer between orbitals. For instance, studies on similar aromatic ketones show significant delocalization of electron density from the sulfur lone pairs to the antibonding orbitals of the aromatic ring. chemrxiv.org Conversely, the fluorine atoms induce a significant positive charge on the carbon atoms to which they are attached.

The following table illustrates the hypothetical distribution of frontier molecular orbital density based on the electronic nature of the substituents.

| Molecular Orbital | Expected Primary Localization | Rationale |

| HOMO | 4'-(methylthio)phenyl ring | The electron-donating nature of the methylthio group enriches this ring with electron density, raising its energy level. |

| LUMO | 3,4-Difluorophenyl ring and Carbonyl Group | The strong electron-withdrawing effect of the fluorine atoms and the inherent electrophilicity of the carbonyl group create an electron-deficient region, lowering its energy level. |

Research on Derivatives and Analogues of 3,4 Difluoro 4 Methylthio Benzophenone

Design Principles for Structural Modifications within the Benzophenone (B1666685) Framework

Key design strategies include:

Varying Halogen Substitution: Altering the position or type of halogen atoms on the phenyl rings can impact the molecule's lipophilicity and electronic nature. For instance, shifting the fluorine atoms or replacing them with other halogens like chlorine can fine-tune the electron-withdrawing or -donating character of the rings.

Modifying the Sulfur Moiety: The methylthio group is a key site for modification. Oxidation to the corresponding sulfoxide (B87167) or sulfone introduces polarity and hydrogen bond accepting capabilities. Replacement of the methylthio group with other sulfur-containing functionalities, such as thiomorpholinomethyl, can alter the molecule's solubility, size, and potential interactions with biological targets.

Isomeric Scaffolds: The synthesis of positional isomers, where the substituents are arranged differently on the benzophenone core, allows for a systematic exploration of the structural requirements for desired properties.

These design principles enable the systematic development of new analogues with tailored characteristics, building upon the foundational structure of 3,4-Difluoro-4'-(methylthio)benzophenone.

Synthesis and Characterization of Halogenated Benzophenone Analogues

The synthesis of halogenated benzophenone analogues often involves well-established organic reactions, with the Friedel-Crafts acylation being a prominent method for constructing the central ketone bridge. nih.gov This reaction typically involves the coupling of a substituted benzoyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst.

Positional Isomers of Difluoro-Benzophenones (e.g., 3,5-Difluoro-4'-(methylthio)benzophenone)

The synthesis of positional isomers allows for the investigation of how the spatial arrangement of the fluorine atoms affects the molecule's properties. An example of such an isomer is 3,5-Difluoro-4'-(methylthio)benzophenone. This compound, with CAS number 197439-19-3, features the fluorine atoms in a meta and para arrangement relative to the carbonyl group on one of the phenyl rings. scbt.com While specific, detailed synthetic and characterization data in peer-reviewed literature is not abundant, its commercial availability suggests established synthetic routes. scbt.com

Benzophenones with Other Halogen Substituents (e.g., 3,4-Dichloro-4'-(methylthio)benzophenone)

Replacing the fluorine atoms with other halogens, such as chlorine, leads to another class of analogues. 3,4-Dichloro-4'-(methylthio)benzophenone (CAS number 73242-10-1) is a representative example. chemicalbook.com The synthesis of such compounds can also be achieved through methods like the Friedel-Crafts acylation, using the appropriately substituted starting materials. mdpi.comresearchgate.net The change from fluorine to chlorine atoms alters the electronic and steric properties of the molecule, which can influence its chemical reactivity and physical characteristics.

Modifications of the Methylthio Moiety

The methylthio group provides a reactive handle for further derivatization, allowing for the introduction of different functionalities and the modulation of the molecule's physicochemical properties.

Oxidized Derivatives (Sulfoxides, Sulfones)

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly increases the polarity of the molecule. The synthesis of sulfoxides can be achieved through controlled oxidation, while stronger oxidizing conditions can lead to the formation of the sulfone. These oxidized derivatives are expected to exhibit different solubility profiles and intermolecular interactions compared to the parent thioether.

Replacement with Other Sulfur-Containing Groups (e.g., thiomorpholinomethyl)

The methylthio group can be replaced with other sulfur-containing moieties to explore the impact of different substituents on the molecule's properties. One such modification involves the introduction of a thiomorpholinomethyl group. The synthesis of thiomorpholino benzophenones has been reported, demonstrating the feasibility of incorporating this heterocyclic amine. nih.gov A specific example, 3,5-difluoro-4'-thiomorpholinomethyl benzophenone, is listed by chemical suppliers, indicating its successful synthesis. riekemetals.com The introduction of the thiomorpholine (B91149) ring can enhance the molecule's polarity and introduce a basic nitrogen atom, which can participate in hydrogen bonding and other intermolecular interactions. A potential synthetic route for such compounds is the Mannich reaction, which involves the aminomethylation of a suitable precursor. nih.gov

Emerging Research Directions and Advanced Applications in Chemical Sciences

Photophysical Properties and Applications as Photoinitiators

Benzophenone (B1666685) and its derivatives are well-known for their photochemical and photophysical properties, which are central to their application as photoinitiators in polymerization reactions. mdpi.com Upon absorption of ultraviolet (UV) light, the benzophenone core undergoes a n→π* transition to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. nih.gov This triplet state is a powerful hydrogen abstractor, capable of generating free radicals from a suitable hydrogen donor, which in turn initiate polymerization. nih.gov

The specific substitution pattern of 3,4-Difluoro-4'-(methylthio)benzophenone is expected to modulate these photophysical properties. The fluorine atoms, being electron-withdrawing, can influence the energy of the π* orbital, potentially red-shifting the absorption spectrum. nih.gov The methylthio group, with its sulfur atom, can also impact the electronic transitions and the lifetime of the excited states.

Table 1: Expected Photophysical Properties of this compound (Note: The following data is hypothetical and based on typical values for substituted benzophenones. Specific experimental values are required for confirmation.)

| Property | Expected Value/Range | Rationale |

| UV Absorption Maximum (λmax) | 260 - 350 nm | Benzophenone core absorption, with potential shifts due to fluoro and methylthio substituents. |

| Molar Absorptivity (ε) | 10,000 - 20,000 M-1cm-1 | Typical for π→π* transitions in aromatic ketones. |

| Intersystem Crossing Efficiency (ΦISC) | High (>0.9) | Characteristic of the benzophenone scaffold. |

| Triplet State Energy (ET) | 68 - 72 kcal/mol | Similar to other benzophenone derivatives. |

As a photoinitiator, this compound would likely be a Type II photoinitiator, requiring a co-initiator (hydrogen donor) to generate the initiating radicals. Its efficiency would be dependent on the quantum yield of intersystem crossing and the reactivity of its triplet state towards the hydrogen donor. The presence of the methylthio group might also offer pathways for other photochemical reactions, adding another layer of complexity and potential functionality.

Integration into Functional Materials and Polymer Chemistry (e.g., fluorinated polymers, specialty resins)

The difluoro-substitution pattern on one of the phenyl rings of this compound makes it a valuable monomer for the synthesis of high-performance fluorinated polymers. Specifically, it can be used in the synthesis of poly(aryl ether ketones) (PAEKs), a class of thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. wright.edu

The most well-known member of the PAEK family is poly(ether ether ketone) (PEEK). The traditional synthesis of PEEK involves the nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and the disodium salt of hydroquinone. wikipedia.org By analogy, this compound could be used as a monomer to introduce specific functionalities into the PEEK backbone. The presence of the methylthio group could enhance the polymer's refractive index, adhesion to certain substrates, or provide a site for post-polymerization modification.

The use of isomers of difluorobenzophenone has been shown to influence the efficiency of polycondensation and the properties of the resulting homo- and copoly(arylene ether ketones). researchgate.net Therefore, the specific 3,4-difluoro substitution pattern, in combination with the 4'-(methylthio) group, would be expected to impart unique properties to the resulting polymers, such as altered solubility, crystallinity, and thermal behavior.

Table 2: Potential Applications in Polymer Chemistry

| Polymer Type | Role of this compound | Potential Advantages |

| Fluorinated Poly(aryl ether ketones) (PAEKs) | Monomer | - Enhanced processability- Modified thermal properties- Increased refractive index- Sites for cross-linking or functionalization |

| Specialty Resins | Additive or comonomer | - UV-curing capabilities- Improved adhesion- Enhanced thermal stability |

Furthermore, the benzophenone moiety itself can be exploited for creating photosensitive polymers. By incorporating this compound into a polymer chain, either as a pendant group or within the backbone, the resulting material can be cross-linked upon exposure to UV light. This is a common strategy for producing photoresists and other photopatternable materials.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. beilstein-journals.org The structure of this compound offers several features that could be exploited in the design of host-guest systems and self-assembling materials.

The aromatic rings can participate in π-π stacking interactions, a common motif in supramolecular assembly. The fluorine atoms can engage in halogen bonding, a directional interaction that is increasingly being used in crystal engineering and the design of functional materials. The methylthio group, with its sulfur atom, can participate in S···π and other chalcogen-based non-covalent interactions. acs.org The carbonyl group can act as a hydrogen bond acceptor.

Recent studies have shown that benzophenone can be encapsulated in the molecular crystals of fully fluorinated coordination complexes through notable π-hole···π and metal···π interactions. mdpi.com This suggests that the electron-deficient π-system of the difluorinated ring in this compound could interact favorably with electron-rich aromatic systems in a host-guest context.

The interplay of these various non-covalent interactions could lead to the formation of well-defined supramolecular architectures, such as liquid crystals, gels, or crystalline co-crystals with interesting optical or electronic properties.

Role as Chemical Probes and Building Blocks in Chemical Biology Studies

Benzophenone is a widely used photophore in chemical biology for photoaffinity labeling. springernature.com This technique is used to identify and study protein-ligand and protein-protein interactions. A small molecule of interest is derivatized with a benzophenone moiety to create a photo-probe. Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from a nearby amino acid residue, forming a covalent bond and thereby "labeling" the interacting protein. researchgate.net

This compound could serve as a valuable building block for the synthesis of such chemical probes. The difluoro and methylthio groups can be used to tune the probe's properties, such as its binding affinity, selectivity, and photophysical characteristics. For instance, these groups could be important for recognition by a target protein or could provide spectroscopic handles for detection.

The general mechanism for benzophenone-based photocrosslinking involves the formation of a diradical upon photoactivation, which then preferentially reacts with C-H bonds. nih.gov The efficiency of this process makes benzophenones robust photo-crosslinkers.

Table 3: Potential as a Chemical Probe Building Block

| Feature | Advantage for Chemical Probes |

| Benzophenone Core | Photo-crosslinking capability. |

| Difluoro Substituents | - Can influence binding interactions.- Can serve as a 19F NMR probe. |

| Methylthio Group | - Can be modified for linker attachment.- May participate in specific binding interactions. |

The synthesis of benzophenone-containing fatty acids and other fluorescent probes demonstrates the versatility of the benzophenone scaffold in creating sophisticated tools for studying biological systems. nih.gov The unique substitution pattern of this compound makes it an attractive starting point for the development of novel and highly specific chemical probes.

Catalytic Applications and Ligand Design

While benzophenone itself is not typically used as a catalyst, its derivatives can be employed as ligands for transition metal catalysts. The carbonyl group and the aromatic rings can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the substituents on the rings.

For example, diphosphine-benzophenone ligands have been shown to act as adaptive ligands in nickel-catalyzed alkyne cyclotrimerization. acs.org The central ketone moiety can coordinate to the metal center, influencing the catalytic activity and selectivity. The merger of benzophenone hydrogen atom transfer (HAT) photocatalysis and silyl radical-induced halogen atom transfer (XAT) has enabled nickel-catalyzed cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. acs.org

The electronic properties of this compound, with its combination of electron-withdrawing and electron-donating/polarizable groups, could be beneficial in ligand design. The fluorine atoms would make the corresponding metal center more electrophilic, while the methylthio group could offer a soft donor site for coordination to certain metals.

While there are no specific reports on the catalytic applications of this compound, its structural features suggest that it could be a promising scaffold for the development of new ligands for a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and polymerization.

Conclusion and Future Perspectives in the Academic Investigation of 3,4 Difluoro 4 Methylthio Benzophenone Systems

Summary of Current Research Landscape

The current body of research directly focused on 3,4-Difluoro-4'-(methylthio)benzophenone is in a nascent stage. Much of the existing knowledge is extrapolated from broader studies on substituted benzophenones and the impact of fluorine and methylthio functional groups on aromatic systems. Benzophenone (B1666685) derivatives are widely recognized for their applications as photoinitiators in polymer chemistry, as scaffolds in medicinal chemistry, and as probes in chemical biology. The introduction of fluorine atoms is known to modulate the electronic and photophysical properties of organic molecules, often enhancing their stability and altering their reactivity. Similarly, the methylthio group can be a site for further chemical modification and can influence the molecule's interaction with biological targets.

Key research findings on related compounds suggest that the difluoro-substitution pattern on one phenyl ring and the methylthio group on the other will significantly influence the electronic distribution and reactivity of the central carbonyl group. Studies on similar fluorinated benzophenones have highlighted their potential in the synthesis of more complex heterocyclic systems and as precursors to fluorescent dyes.

Identification of Knowledge Gaps and Unexplored Avenues

The limited direct investigation into this compound presents numerous opportunities for original research. The following are key knowledge gaps:

Detailed Photophysical Characterization: A comprehensive study of the absorption, emission, and photochemical behavior of this compound is currently lacking. Understanding its properties as a potential photosensitizer or photoinitiator is a critical unexplored avenue.

Biological Activity Screening: The vast biological activities of other benzophenone derivatives, including antimicrobial and anticancer properties, suggest that this compound and its derivatives warrant screening against a range of biological targets. The presence of both fluorine and sulfur moieties may lead to unique pharmacological profiles.

Reactivity and Derivatization: Systematic exploration of the reactivity of the carbonyl group, the aromatic rings, and the methylthio moiety has not been undertaken. This includes reactions such as reduction, oxidation of the sulfide (B99878), and nucleophilic aromatic substitution on the difluorinated ring.

Solid-State Structure and Polymorphism: There is no available data on the crystal structure of this compound. Understanding its solid-state packing and potential for polymorphism is crucial for its application in materials science.

Potential for Development of Novel Synthetic Methodologies

While classical methods such as Friedel-Crafts acylation can be employed for the synthesis of this compound, there is considerable scope for the development of more modern and efficient synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: Methodologies such as Suzuki, Stille, or Buchwald-Hartwig couplings could offer milder and more versatile routes to this and related benzophenones. For instance, coupling a 3,4-difluorobenzoyl chloride derivative with a 4-(methylthio)phenyl organometallic reagent could provide a high-yield pathway.

C-H Activation Approaches: Direct C-H functionalization of simpler precursors represents a cutting-edge and atom-economical approach to forge the carbon-carbon bond of the benzophenone core.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and purity.

The table below outlines potential synthetic routes that could be explored and optimized.

| Synthetic Strategy | Precursors | Catalyst/Reagent | Potential Advantages |

| Friedel-Crafts Acylation | 3,4-Difluorobenzoyl chloride and Thioanisole | Lewis Acid (e.g., AlCl₃) | Well-established, readily available starting materials. |

| Suzuki Coupling | 3,4-Difluorobenzoyl chloride and 4-(Methylthio)phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Mild reaction conditions, high functional group tolerance. |

| Grignard Reaction | 3,4-Difluorobenzaldehyde and 4-(Methylthio)phenylmagnesium bromide, followed by oxidation | - | Access to the corresponding alcohol intermediate which can be oxidized. |

Opportunities for Advanced Computational Modeling and Experimental Validation

Computational chemistry offers a powerful tool to predict and understand the properties of this compound before undertaking extensive experimental work.

Density Functional Theory (DFT) Calculations: DFT can be used to model the ground and excited state properties of the molecule, providing insights into its electronic structure, UV-Vis absorption spectrum, and the nature of its frontier molecular orbitals. This can help in predicting its photophysical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and tested for biological activity, QSAR models can be developed to correlate specific structural features with their activity, guiding the design of more potent analogues. scielo.br

Molecular Docking Studies: For specific biological targets, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives, prioritizing compounds for synthesis and experimental testing.

Experimental validation of these computational predictions is paramount. This would involve spectroscopic techniques (UV-Vis, fluorescence, NMR), X-ray crystallography, and biological assays to confirm the theoretical findings and provide a feedback loop for refining the computational models.

Broader Impact on Interdisciplinary Research Fields

The investigation of this compound has the potential to impact several interdisciplinary research areas:

Medicinal Chemistry: As a scaffold, it can be used to generate libraries of compounds for drug discovery programs, particularly in the areas of infectious diseases and oncology. scielo.br The fluorine atoms can enhance metabolic stability and binding affinity, while the methylthio group provides a handle for further functionalization.

Materials Science: The unique combination of functional groups may lead to the development of novel organic materials with interesting photophysical or electronic properties, such as new photoinitiators for 3D printing or components for organic light-emitting diodes (OLEDs).

Chemical Biology: Derivatives of this compound could be developed as fluorescent probes to study biological processes or as photo-crosslinking agents to investigate protein-ligand interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Difluoro-4'-(methylthio)benzophenone, and how can purity be ensured?

- Methodological Answer :

- Halogen substitution : Start with 3,4-difluorobenzoyl chloride and 4-(methylthio)phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, base: K₂CO₃, solvent: THF/H₂O) .

- Purification : Use flash chromatography (eluent: DCM/hexane 1:1) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Challenges : Competing side reactions (e.g., desulfurization of the methylthio group) require inert atmosphere (N₂/Ar) and controlled temperature (60–80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹⁹F NMR : Distinct signals for 3-F and 4-F positions (δ ≈ -110 to -120 ppm for aryl-F; splitting patterns confirm substitution).

- ¹H NMR : Methylthio group (δ ~2.5 ppm, singlet) and aromatic protons (coupling constants resolve ortho/meta fluorine effects) .

- FT-IR : C=O stretch (~1660 cm⁻¹), C-F stretches (1200–1100 cm⁻¹), and S-CH₃ vibrations (~700 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₄H₉F₂OS: 279.04; isotopic peaks confirm sulfur presence) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Decomposition hazards : Thermal degradation releases HF and SO₂; use fume hoods and calcium gluconate gel for HF exposure .

- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats.

- Storage : Inert atmosphere (argon), desiccated at -20°C to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How do solvent-solute interactions influence the compound’s photophysical properties?

- Methodological Answer :

- Solvatochromism : In polar aprotic solvents (e.g., DMF), the C=O group exhibits a redshift (Δλ ~10 nm) due to increased dipole-dipole interactions. Use UV-Vis spectroscopy (250–400 nm range) .

- Hydrogen bonding : In alcohols (e.g., ethanol), split ν(C=O) IR bands indicate solvent-solute H-bonding. Compare with halogenated solvents (e.g., chloroform), which show a single perturbed peak due to rapid halogen bonding .

- DFT modeling : Optimize geometry using B3LYP/6-311+G(d,p) to predict solvation effects on electronic transitions .

Q. What strategies resolve contradictions in reactivity data during derivatization?

- Methodological Answer :

- Contradiction example : Discrepancies in thioether oxidation rates (e.g., competing sulfoxide vs. sulfone formation).

- Troubleshooting :

Kinetic control : Use low-temperature (-78°C) ozonolysis for selective sulfoxide formation.

Catalyst screening : Test Mn(OAc)₃ vs. VO(acac)₂ for peroxide-mediated oxidation .

In-situ monitoring : Raman spectroscopy tracks S-O bond formation (500–600 cm⁻¹ region) .

Q. How can computational chemistry predict biological activity of derivatives?

- Methodological Answer :

- QSAR modeling : Use Gaussian09 to calculate electronic descriptors (HOMO/LUMO, dipole moment) and correlate with enzyme inhibition data (e.g., CYP450 assays) .

- Docking studies : AutoDock Vina simulates binding to targets (e.g., estrogen receptor-α; PDB ID: 1A52). Methylthio groups show π-alkyl interactions in hydrophobic pockets .

- Validation : Compare predicted IC₅₀ values with in vitro results (e.g., MTT assays on cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.